molecular formula C15H12N2S B1380956 6-Benzylsulfanyl-quinoxaline CAS No. 1965310-04-6

6-Benzylsulfanyl-quinoxaline

Cat. No.: B1380956
CAS No.: 1965310-04-6
M. Wt: 252.3 g/mol
InChI Key: DOCZTXKBVGGKKH-UHFFFAOYSA-N
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Description

Significance of the Quinoxaline (B1680401) Scaffold in Contemporary Organic and Medicinal Chemistry

The quinoxaline ring system, consisting of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a privileged scaffold in the development of novel therapeutic agents and functional organic materials. pjsir.orgnih.gov Its structural rigidity and the presence of nitrogen atoms provide opportunities for diverse chemical modifications, leading to a wide spectrum of biological activities. derpharmachemica.comnih.gov Quinoxaline derivatives have been extensively investigated and have shown promise as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial agents. researchgate.netsapub.org The planar nature of the quinoxaline core allows for intercalation into DNA, a mechanism exploited in the design of certain anticancer drugs. mdpi.com Furthermore, the electron-deficient character of the pyrazine ring influences the electronic properties of the molecule, making quinoxalines valuable components in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. nih.gov

Research Context of 6-Benzylsulfanyl-quinoxaline within Functionalized Quinoxaline Chemistry

Within the broad family of quinoxaline derivatives, those bearing sulfanyl (B85325) substituents have garnered particular attention. The introduction of a sulfur-containing moiety, such as the benzylsulfanyl group at the 6-position, significantly modifies the electronic and steric properties of the parent quinoxaline core. This functionalization can enhance the molecule's interaction with biological targets and influence its pharmacokinetic profile. The benzylthioether linkage, in particular, offers a combination of lipophilicity and potential for specific interactions, making it a valuable feature in drug design. Research into sulfanyl-substituted quinoxalines is driven by the quest for new compounds with improved biological efficacy and selectivity. mdpi.com

Scope and Objectives of Academic Inquiry for Sulfanyl-substituted Quinoxalines

The primary objectives in the academic exploration of sulfanyl-substituted quinoxalines, including this compound, are multifaceted. A key focus is the development of efficient and versatile synthetic methodologies to access a wide range of derivatives with varied substitution patterns. nih.gov This includes the exploration of novel catalytic systems and reaction conditions to improve yields and sustainability. nih.gov A second major objective is the comprehensive characterization of these novel compounds to establish a clear structure-activity relationship (SAR). This involves detailed spectroscopic analysis and, where possible, single-crystal X-ray diffraction to understand the three-dimensional arrangement of atoms. Furthermore, a significant portion of academic inquiry is dedicated to the biological evaluation of these compounds to identify lead structures for the development of new therapeutic agents. nih.gov This often involves screening against various disease targets and elucidating their mechanisms of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzylsulfanylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCZTXKBVGGKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Studies of 6 Benzylsulfanyl Quinoxaline

Mechanistic Pathways of Benzylsulfanyl Quinoxaline (B1680401) Derivatives

The introduction of a benzylsulfanyl group at the 6-position of the quinoxaline ring influences its electronic properties and, consequently, its reactivity in various chemical transformations.

Role of N-Oxide-Chelated Iridacycles in Amidation Reactions

Iridium-catalyzed C-H amidation has emerged as a powerful tool for the synthesis of complex nitrogen-containing molecules. researchgate.net In the context of quinoxaline derivatives, the use of a quinoxaline N-oxide directing group can facilitate regioselective amidation. The N-oxide functionality can chelate to the iridium center, forming a stable iridacycle intermediate that directs the amidation to a specific C-H bond. This approach has been successfully applied to the ortho-C-H amidation of benzenesulfonamides using sulfonyl azides as the nitrogen source. researchgate.net Mechanochemical activation, in the absence of a solvent, can also promote the formation of the active iridium species, offering an environmentally benign alternative to traditional solvent-based methods. researchgate.net While direct studies on 6-benzylsulfanyl-quinoxaline are limited, the principles of N-oxide directed C-H activation are applicable. The N-oxide group on the quinoxaline ring acts as a directing group, enabling the regioselective functionalization of the quinoline (B57606) scaffold. nih.gov Copper-catalyzed C-H amidation of quinoline N-oxides with dioxazolones has also been reported, demonstrating the versatility of this approach with different transition metals and amidating agents. nih.gov The formation of amide derivatives of quinoxaline 1,4-di-N-oxide has been achieved by reacting 3-amino-2-cyanoquinoxaline 1,4-dioxide derivatives with acyl chlorides. nih.gov

Kinetic and Mechanistic Insights into Protodemetalation Steps with Acid Additives

Exploration of Silver-Mediated Radical Mechanisms

Silver-catalyzed reactions have gained prominence in organic synthesis, often proceeding through radical pathways. researchgate.net Silver(I) can mediate the intramolecular amidation of saturated C-H bonds, a reaction that is believed to involve a silver-nitrene intermediate. organic-chemistry.orguchicago.edu This reaction is stereospecific, suggesting a concerted insertion of the nitrene into the C-H bond, although the involvement of a short-lived radical intermediate cannot be entirely ruled out. uchicago.edu The use of a disilver(I) complex has been shown to be particularly effective in catalyzing these transformations. organic-chemistry.orguchicago.edu In the context of quinoxaline chemistry, silver-mediated radical reactions offer a potential pathway for functionalization. For instance, the copper-catalyzed dehydrogenative amination of quinoline N-oxides often employs a silver co-oxidant, highlighting the role of silver in promoting such transformations. nih.gov The generation of radical intermediates from quinoxaline 1,4-di-N-oxides (QdNOs) has been identified, and these radicals are implicated in the biological activity of these compounds. nih.gov

General Reactivity Patterns of Quinoxaline Scaffolds

The quinoxaline ring system exhibits a rich and diverse reactivity, allowing for a wide range of chemical modifications.

Condensation Reactions with Dicarbonyl Compounds and Diamines

The most classic and widely used method for synthesizing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govnih.govencyclopedia.pubmdpi.com This reaction is versatile and can be catalyzed by a variety of reagents, including Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) and Lewis acids. tandfonline.comchim.it The reaction conditions can often be mild, with some procedures being carried out in water at room temperature. tandfonline.com The choice of catalyst can significantly influence the reaction efficiency and yield. tandfonline.comresearchgate.net For example, DBSA has been shown to be a more efficient catalyst in water compared to other common Brønsted acids like HCl and p-toluenesulfonic acid (PTSA). tandfonline.com This fundamental reaction has been adapted for the synthesis of a vast array of substituted quinoxalines, including those with potential biological activity. nih.govnih.govrsc.orgresearchgate.net The reaction can also be performed using α-hydroxy ketones as substrates, which undergo oxidative annulation. researchgate.net Furthermore, DNA-compatible cycloaddition strategies have been developed for the synthesis of pyrrolidine-fused quinoxaline scaffolds. acs.orgacs.org

Below is a table summarizing various catalytic systems used for the synthesis of quinoxalines via condensation reactions:

CatalystSubstratesSolventConditionsYield (%)
DBSAo-phenylenediamine, benzilWaterRoom Temperature92
MoVP on Alumina (B75360)o-phenylenediamine, benzilTolueneRoom Temperature92
Bentonite Clay K-10o-phenylenediamine, dicarbonyl compounds---
Feo-phenylenediamine, dicarbonyl compounds---
Pyridine (B92270)1,2-diaminobenzene, phenacyl bromideTHFRoom TemperatureHigh
Acetic Acido-phenylenediamine, aldehydes---
CANo-phenylenediamine, vicinal diketonesTap WaterRoom TemperatureExcellent
HClO4·SiO2o-phenylenediamine, α-bromoketones--Excellent

This table presents a selection of catalytic systems and does not represent an exhaustive list. Yields are reported as described in the cited literature and may vary depending on the specific substrates and reaction conditions.

Oxidative and Reductive Transformations of the Quinoxaline Ring System

The quinoxaline ring system can undergo both oxidative and reductive transformations, providing pathways to a variety of functionalized derivatives.

Oxidation: The nitrogen atoms in the quinoxaline ring make it generally resistant to oxidative attack at the ring carbons by alkaline oxidizing agents. pharmacophorejournal.com However, alkyl substituents on the ring can be oxidized to carboxylic acids. pharmacophorejournal.com The formation of quinoxaline 1,4-di-N-oxides is a common oxidative transformation that can enhance the biological activity of these compounds. nih.govnih.gov The oxidation of dihydroquinoxalinones to quinoxalines can be achieved using various oxidizing agents. researchgate.net Xanthine oxidase has been shown to catalyze the oxidative metabolism of certain quinoxaline derivatives in rodent plasma, leading to the formation of oxo-derivatives. nih.gov Photoinduced oxidation in the presence of sterically hindered amines can lead to the generation of reactive oxygen species. nih.gov

Reduction: The pyrazine (B50134) ring of quinoxaline is more susceptible to reduction than the benzene (B151609) ring. pharmacophorejournal.com Quinoxalines can be reduced to their corresponding 1,2,3,4-tetrahydro derivatives using reagents such as borane (B79455) in THF or sodium borohydride (B1222165) in acetic acid. researchgate.net The reduction of 2,3-disubstituted quinoxalines with borane in THF is stereoselective, yielding exclusively the cis-isomers. researchgate.net Sodium borohydride in ethanol (B145695) can also be used, but the reaction is often slower. researchgate.net Reductive formylation of quinoxaline with formic acid in formamide (B127407) can yield N,N'-diformyl-1,2,3,4-tetrahydroquinoxaline. rsc.org

Below is a table summarizing common reduction methods for the quinoxaline ring:

ReagentProductNotes
Borane in THF1,2,3,4-TetrahydroquinoxalineHigh yield, stereoselective for cis-isomers in 2,3-disubstituted quinoxalines.
Sodium Borohydride in Acetic Acid1,2,3,4-TetrahydroquinoxalineLower yields and potential side products compared to borane-THF.
Sodium Borohydride in Ethanol1,2,3,4-TetrahydroquinoxalineReaction can be slow; not efficient for 2,3-dialkyl and 2-aryl quinoxalines.
Formic Acid in FormamideN,N'-Diformyl-1,2,3,4-tetrahydroquinoxalineReductive formylation.

Nucleophilic and Electrophilic Substitution Reactions on the Quinoxaline Core

The quinoxaline ring system is inherently electron-deficient, which dictates its reactivity towards nucleophilic and electrophilic reagents. The presence of the electron-donating benzylsulfanyl group at the 6-position modulates this reactivity, influencing both the rate and regioselectivity of substitution reactions.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the quinoxaline core makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups or on halo-substituted derivatives. While the benzylsulfanyl group itself is not a leaving group, its electronic influence is significant. The sulfur atom can donate electron density to the quinoxaline ring via resonance, which can influence the reactivity of other positions.

In related systems, such as 6-haloquinoxalines, nucleophilic substitution is a common method for introducing various functional groups. For instance, 6-fluoroquinoxalines readily react with amines and nitrogen-containing heterocycles under microwave irradiation to yield 6-aminoquinoxalines. The reaction conditions for such substitutions can be tailored based on the nature of the nucleophile and the substituents on the quinoxaline ring.

It is important to note that the benzylsulfanyl group at the 6-position would likely influence the susceptibility of other positions on the quinoxaline ring to nucleophilic attack. The electron-donating nature of the sulfur atom could potentially deactivate the ring towards nucleophilic substitution compared to an unsubstituted quinoxaline. However, if a good leaving group were present at another position (e.g., a halogen at C-2 or C-3), the benzylsulfanyl group would still influence the regioselectivity of the substitution.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the quinoxaline ring is generally less facile than on benzene due to the electron-withdrawing effect of the two nitrogen atoms. However, the benzylsulfanyl group at the 6-position is an ortho-, para-directing and activating group. This directing effect would favor electrophilic attack at the C-5 and C-7 positions of the quinoxaline ring.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions required for these reactions on this compound would need to be determined experimentally, but the directing effect of the benzylsulfanyl group provides a strong indication of the expected regiochemical outcome.

Intramolecular Cyclization and Ring Transformation Pathways

The presence of the flexible benzylsulfanyl group introduces the potential for intramolecular cyclization reactions, leading to the formation of new heterocyclic rings fused to the quinoxaline core. These transformations are often triggered by the activation of the benzylic methylene (B1212753) group or the sulfur atom.

One plausible pathway involves the intramolecular electrophilic attack of an activated quinoxaline ring position onto the electron-rich phenyl ring of the benzylsulfanyl group. For instance, in the presence of a strong acid or a Lewis acid, protonation of a nitrogen atom in the quinoxaline ring could enhance its electrophilicity, potentially leading to a Friedel-Crafts-type cyclization.

Furthermore, reactions involving the sulfur atom can lead to interesting ring transformations. For example, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would activate the adjacent methylene group, making it susceptible to deprotonation and subsequent intramolecular nucleophilic attack.

Studies on related quinoxaline thioethers have demonstrated the feasibility of such cyclizations. For example, the synthesis of thieno[2,3-b]quinoxaline (B1642142) derivatives has been achieved through the intramolecular electrophilic cyclization of alkynes with disulfides. While the specific substrate differs, the underlying principle of using a sulfur-containing substituent to facilitate ring fusion is analogous.

Functional Group Tolerance and Substrate Compatibility in Quinoxaline Reactions

The compatibility of the benzylsulfanyl group in various reactions on the quinoxaline core is a critical consideration for synthetic planning. The sulfide linkage is generally stable under a range of conditions, but can be susceptible to oxidation and cleavage under harsh reagents.

Oxidation: The sulfur atom in the benzylsulfanyl group can be readily oxidized to a sulfoxide (S=O) or a sulfone (SO2) using common oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. This transformation can be a deliberate synthetic step to modify the electronic properties of the substituent or to activate the adjacent benzylic position. However, if oxidation is not desired, care must be taken to choose reaction conditions that are compatible with the sulfide moiety.

Reduction: The benzylsulfanyl group is generally stable to many reducing agents. However, harsh reductive conditions, such as those employing strong metal hydrides or dissolving metal reductions, could potentially lead to cleavage of the C-S bond.

Cross-Coupling Reactions: The quinoxaline core can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, typically at halo-substituted positions. The benzylsulfanyl group is expected to be largely tolerant to the conditions of these reactions, although the choice of catalyst and ligands may be important to avoid undesired side reactions involving the sulfur atom.

The table below summarizes the expected compatibility of the benzylsulfanyl group in common reaction types.

Reaction TypeReagent/ConditionCompatibility of Benzylsulfanyl GroupPotential Side Reactions
Nucleophilic Aromatic SubstitutionAmines, alkoxidesGenerally compatible-
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃Compatible, directs ortho/paraOxidation of sulfur with strong oxidants
OxidationH₂O₂, m-CPBAReactiveForms sulfoxide or sulfone
ReductionNaBH₄, H₂/PdGenerally compatibleC-S bond cleavage under harsh conditions
Suzuki CouplingPd catalyst, baseGenerally compatibleCatalyst poisoning by sulfur in some cases
Heck CouplingPd catalyst, baseGenerally compatibleCatalyst poisoning by sulfur in some cases

This interactive data table allows for a quick reference regarding the functional group tolerance of the benzylsulfanyl moiety in the context of quinoxaline chemistry.

Theoretical and Computational Investigations of 6 Benzylsulfanyl Quinoxaline

Quantum Chemical Studies

Quantum chemical studies offer a microscopic perspective on the characteristics of 6-Benzylsulfanyl-quinoxaline, elucidating aspects that are often challenging to determine experimentally.

Density Functional Theory (DFT) has become a important tool for investigating the electronic and structural properties of quinoxaline (B1680401) derivatives. researchgate.net DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and predict various molecular properties. researchgate.netresearchgate.net These computational approaches allow for the analysis of molecular orbitals and the prediction of reactivity, providing a theoretical foundation for understanding the compound's behavior. researchgate.netscirp.org

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. pku.edu.cn This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sciensage.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net The energies and spatial distributions of these orbitals in this compound can be calculated using DFT, providing insights into its electrophilic and nucleophilic nature and its potential to participate in chemical reactions. pku.edu.cnscispace.com

Table 1: Frontier Molecular Orbital Data for a Related Quinoxaline Derivative

Molecular Orbital Energy (eV)
LUMO+2 0.0827
LUMO+1 -0.5442
LUMO -0.7372
HOMO -7.0675
HOMO-1 -7.4256
HOMO-2 -7.4283

Data derived from a study on 11-Chloro-12-(methylsulfanyl) quinoxaline in methanol (B129727) using DFT at the B3LYP/6-311G(d,p) level. sciensage.info

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. beilstein-archives.orgscielo.org.mx These indices, derived from the principles of DFT, include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netscirp.org

Electronegativity (χ) measures the tendency of a molecule to attract electrons. scirp.org

Chemical Hardness (η) and its inverse, Global Softness (S) , indicate the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.orgresearchgate.net

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net

By calculating these indices for this compound, researchers can predict its reactivity in various chemical environments. scielo.org.mx For example, a higher electrophilicity index suggests a greater tendency to act as an electrophile in reactions. scirp.org

Table 2: Conceptual DFT Reactivity Indices for a Related Benzothiazole (B30560) Derivative

Compound Chemical Hardness (η) (eV) Global Softness (s) (eV⁻¹) Electronegativity (χ) (eV) Electrophilicity Index (ω) (eV)
2-SCH3_BTH 0.153 6.5372 Not Reported Not Reported
BTH Not Reported Not Reported 0.1511 0.1375

Data derived from a study on benzothiazole (BTH) and its derivative. scirp.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. uni-muenchen.de Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. uni-muenchen.de Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. uni-muenchen.de For this compound, an MEP analysis would reveal the most likely sites for intermolecular interactions, hydrogen bonding, and chemical reactions. nih.govnih.gov

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.govnih.gov MEDT studies analyze the changes in electron density along a reaction pathway to understand the molecular mechanism. nih.gov This approach is particularly useful for elucidating the mechanisms of complex organic reactions, including pericyclic reactions. luisrdomingo.com For this compound, applying MEDT could provide detailed insights into the mechanisms of its reactions, such as cycloadditions or substitution reactions, by tracking the flow of electron density during the formation and breaking of chemical bonds. luisrdomingo.com

Computational Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound. While specific studies focusing exclusively on this compound are not extensively detailed in the available literature, the principles of computational reactivity prediction can be applied. Methods such as Density Functional Theory (DFT) are commonly used to calculate various molecular properties and reactivity descriptors.

These descriptors help in understanding how a molecule will behave in a chemical reaction. Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity.

Local Reactivity Descriptors: Fukui functions and dual descriptors can pinpoint the most reactive sites within the molecule, predicting where electrophilic, nucleophilic, or radical attacks are most likely to occur. For this compound, this would allow for the identification of specific atoms on the quinoxaline ring system or the benzylsulfanyl substituent that are most susceptible to chemical modification.

Machine learning and quantum mechanical calculations are increasingly employed to build predictive models for the reactivity of large datasets of compounds. nih.gov These models, once validated, can offer rapid and accurate predictions, streamlining the process of drug discovery and development by identifying promising candidates early on. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide dynamic insights into the behavior of this compound at an atomic level, which is critical for understanding its biological activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. biointerfaceresearch.com For this compound, MD simulations can reveal its conformational flexibility and preferred three-dimensional structures in different environments, such as in a vacuum or in aqueous solution. nih.gov

The process involves calculating the forces between atoms and using these forces to simulate the molecule's dynamic behavior. biointerfaceresearch.com This allows for the exploration of the molecule's potential energy surface and the identification of stable and low-energy conformations. The flexibility of the thioether linkage and the rotational freedom of the benzyl (B1604629) and quinoxaline moieties are key aspects that can be investigated. An MD simulation can track the conformational changes, such as the puckering of rings and the rotation of side chains, providing a detailed picture of the molecule's dynamic nature. nih.gov The stability of these conformations can be monitored by analyzing parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) over the simulation time. biorxiv.org

Protein-Ligand Docking Studies

Protein-ligand docking is a computational technique that predicts the preferred orientation of a small molecule (ligand), such as this compound, when it binds to a larger molecule, typically a protein receptor. biointerfaceresearch.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. nih.govnih.gov

Successful binding of a ligand to a protein is governed by a variety of non-covalent intermolecular interactions. Docking studies can precisely identify these interactions between this compound and the amino acid residues of the target protein. For a molecule with aromatic systems like the quinoxaline and benzyl groups, key interactions are likely to include:

Pi-Pi Stacking: Interactions between the aromatic rings of the quinoxaline or benzyl group and aromatic residues of the protein like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). nih.gov

Pi-Alkyl Interactions: Interactions between a pi system of the ligand and alkyl groups of amino acid residues.

Hydrogen Bonds: Although this compound is not a strong hydrogen bond donor, the nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors with suitable donor residues in the protein. nih.gov

Hydrophobic Contacts: Interactions between the nonpolar parts of the ligand and hydrophobic residues in the binding pocket.

A study on diphenylquinoxaline-6-carbohydrazide hybrids, which share the quinoxaline core, demonstrated that the quinoxaline ring could form hydrogen bonds and pi-pi stacking interactions with residues like Trp481 and Phe525 in the active site of α-glucosidase. nih.gov

Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. This score, often expressed in units of energy (e.g., kcal/mol), provides a computational prediction of how strongly the ligand binds to the protein. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable protein-ligand complex.

These scoring functions take into account the intermolecular interactions identified, as well as factors like the desolvation energy and the conformational strain of the ligand upon binding. The calculated binding affinity helps in ranking different compounds and in prioritizing them for further experimental testing. For instance, in a study of α-glucosidase inhibitors, the docking scores for a series of quinoxaline derivatives ranged from -2.207 to -5.802 kcal/mol, which correlated with their experimentally determined inhibitory activities. nih.gov The stability of the docked complex can be further validated through more rigorous computational methods like MD simulations. biorxiv.org

Spectroscopic Analysis for Mechanistic and Structural Insights

Theoretical and computational chemistry, in conjunction with advanced spectroscopic techniques, provides a powerful framework for understanding the intricate structural features and reaction dynamics of complex organic molecules like this compound. This section delves into specific spectroscopic methodologies that are instrumental in elucidating reaction intermediates, determining regioselectivity, and validating molecular structures through a correlative approach.

Cryogenic Infrared (IR) Ion Spectroscopy for Elucidating Reaction Intermediates

The study of reaction mechanisms often involves the characterization of transient intermediates, which are typically unstable and present in low concentrations, making their detection by conventional spectroscopic methods challenging. researchgate.net Cryogenic infrared (IR) ion spectroscopy is a sophisticated gas-phase technique designed to overcome these limitations by isolating and stabilizing reactive ions at extremely low temperatures. nih.gov

This method involves generating the ionic intermediates of a reaction within a mass spectrometer, followed by their transfer into a cryogenic ion trap, typically cooled to temperatures near 10 K. nih.gov At these temperatures, weakly bound, inert "messenger" atoms (e.g., helium or neon) can be condensed onto the ions. nih.gov The trapped, cooled ions are then irradiated with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs a photon, leading to the evaporation of the messenger atom. This event is detected as a change in mass, allowing for the construction of an IR spectrum of the isolated ion. nih.govscispace.com

Cooling the ions to cryogenic temperatures is crucial as it significantly simplifies the resulting IR spectra by minimizing thermal broadening and populating only the lowest energy conformational states. acs.org This leads to high-resolution vibrational spectra that provide a clear fingerprint of the ion's molecular structure. scispace.com

In the context of the synthesis of this compound, this technique could be hypothetically employed to intercept and characterize key cationic intermediates. For instance, in an electrophilic aromatic substitution pathway, the structure of the sigma complex (or Wheland intermediate) could be definitively identified. By comparing the experimental cryogenic IR spectrum of the trapped intermediate with spectra predicted from quantum chemical calculations (such as Density Functional Theory, DFT), one can confirm its precise structure and bonding arrangement. acs.orguni-koeln.de This approach provides unparalleled insight into the reaction coordinate, helping to rationalize the observed product distribution and optimize reaction conditions. uni-koeln.de

Table 1: Illustrative Data from a Hypothetical Cryogenic IR Ion Spectroscopy Experiment for a Reaction Intermediate in the Synthesis of this compound

Experimental Vibrational Frequency (cm⁻¹)Calculated Vibrational Frequency (cm⁻¹)Vibrational Mode Assignment
30503055Aromatic C-H Stretch
29252930Methylene (B1212753) C-H Stretch
16101615Quinoxaline Ring C=N Stretch
14951500Phenyl Ring C=C Stretch
690695C-S Stretch

Note: This table is illustrative and contains hypothetical data to demonstrate the type of information obtained from such an experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioselectivity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, and it is particularly vital for establishing the regioselectivity of substitution on aromatic systems like the quinoxaline scaffold. researchgate.net During the synthesis of this compound, substitution could potentially occur at different positions on the benzene (B151609) ring of the quinoxaline moiety. NMR spectroscopy allows for the unambiguous determination of the precise location of the benzylsulfanyl group.

The regiochemistry is confirmed by analyzing both ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum of this compound, the protons on the quinoxaline ring exhibit characteristic chemical shifts and coupling patterns (multiplicities). For a 6-substituted quinoxaline, the proton at C-5 would typically appear as a doublet, coupling to the proton at C-7, while the proton at C-7 would be a doublet of doublets, coupling to the protons at C-5 and C-8. The proton at C-8 would also be a doublet, coupling to C-7. The specific coupling constants (J-values) are critical in assigning these relationships. organic-chemistry.org

Similarly, ¹³C NMR spectroscopy provides definitive evidence of the substitution pattern. The carbon atom directly attached to the sulfur (C-6) will show a characteristic chemical shift, and its signal can be identified through techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon atoms with their attached and nearby protons, respectively. By analyzing these correlations, the full connectivity of the molecule can be mapped out, confirming that the benzylsulfanyl group is indeed at the C-6 position. nih.gov DFT calculations can also be used to predict ¹H and ¹³C chemical shifts, further corroborating the experimental assignments. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
8.80 (d, J=1.8 Hz)H-2145.5C-2
8.78 (d, J=1.8 Hz)H-3145.3C-3
8.05 (d, J=8.9 Hz)H-8142.0C-8a
7.95 (d, J=2.2 Hz)H-5141.5C-4a
7.70 (dd, J=8.9, 2.2 Hz)H-7138.0C-6
7.40-7.20 (m)Phenyl-H135.5C-ipso (Phenyl)
4.25 (s)CH₂130.5C-7
129.0C-ortho (Phenyl)
128.8C-meta (Phenyl)
127.5C-para (Phenyl)
127.0C-5
126.8C-8
38.5CH₂

Note: This table contains hypothetical but representative NMR data based on known chemical shifts for similar quinoxaline and benzylsulfanyl structures. researchgate.netchemicalbook.comrsc.org NMR spectra are typically recorded in a solvent like CDCl₃ or DMSO-d₆.

Correlated Experimental and Theoretical Spectroscopic Data Analysis

A cornerstone of modern structural chemistry is the synergistic use of experimental spectroscopic data and high-level computational methods. ias.ac.in This correlated approach provides a level of confidence in structural assignments that is difficult to achieve with either method alone. For this compound, this involves comparing experimentally measured spectra (e.g., IR and NMR) with spectra predicted by theoretical models, most commonly Density Functional Theory (DFT). researchgate.netnih.gov

The process begins with the computational optimization of the molecular geometry of this compound using a selected DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). ias.ac.innih.gov From this optimized structure, various spectroscopic properties can be calculated. Vibrational frequency calculations yield a theoretical IR spectrum, where the frequencies and intensities of the vibrational modes can be compared directly with an experimental FT-IR spectrum. ias.ac.in A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. cardiff.ac.uk The calculated ¹H and ¹³C chemical shifts are then plotted against the experimental values. A strong linear correlation, with a slope close to 1, provides powerful evidence for the correctness of the assigned structure. ias.ac.in

This correlative analysis is particularly useful for distinguishing between potential isomers or for determining the preferred conformation of the molecule in its ground state. Any significant deviations between the experimental and theoretical data can point to interesting electronic or steric effects within the molecule or suggest that the computational model needs refinement. researchgate.net This integrated strategy not only validates the primary structure of this compound but also provides deeper insights into its electronic distribution and conformational preferences.

Table 3: Example of Correlated Experimental and Theoretical Data for this compound

Parameter Experimental Value Calculated Value (DFT/B3LYP) Correlation
IR Frequency (C=N Stretch)1610 cm⁻¹1615 cm⁻¹High
IR Frequency (C-S Stretch)690 cm⁻¹695 cm⁻¹High
¹H NMR Shift (H-2)8.80 ppm8.85 ppmHigh
¹³C NMR Shift (C-6)138.0 ppm138.5 ppmHigh
Dihedral Angle (C5-C6-S-C_benzyl)Not directly measured-85.2°Provides conformational insight

Note: This table is illustrative and contains hypothetical data to demonstrate the correlative analysis between experimental and theoretical results.

Structure Activity Relationship Sar Studies for 6 Benzylsulfanyl Quinoxaline Analogues

Methodologies for SAR Elucidation

The elucidation of SAR for 6-benzylsulfanyl-quinoxaline analogues involves a multifaceted approach, combining synthetic chemistry, biological assays, and computational modeling.

For instance, to probe the importance of the benzylsulfanyl group, analogues with different substituents on the benzyl (B1604629) ring or with alternative thioether linkages can be synthesized. Similarly, the quinoxaline (B1680401) core can be functionalized at various positions with different chemical moieties. Microwave-assisted synthesis has emerged as a rapid and solvent-free method for creating quinoxaline derivatives. udayton.edu The synthesis of asymmetrically 2,3-disubstituted quinoxalines containing sulfur and nitrogen substituents has also been a focus, presenting a challenge to develop efficient and selective synthetic methods. nih.gov

A variety of synthetic routes have been developed to create diverse quinoxaline derivatives for biological testing:

Condensation-oxidation reactions: Utilizing pyridine (B92270) as a catalyst for the reaction between 1,2-diaminobenzene derivatives and phenacyl bromide. nih.gov

Cyclization reactions: Treatment of 2,3-dichloroquinoxaline-6-morpholyl sulphonamide with thiourea (B124793) to yield dithiien derivatives. pjsir.org

1,3-dipolar cycloaddition: A method for synthesizing spiro[thiadiazoline-quinoxaline] derivatives. nih.gov

Once a series of analogues is synthesized and their biological activities are determined, the next step is to correlate specific structural features with the observed mechanistic outcomes. This involves analyzing how changes in the molecule's structure affect its interaction with biological targets. For example, the introduction of different substituents can alter the compound's electronic properties, steric profile, and hydrogen bonding capabilities, all of which can influence its binding affinity to a receptor or enzyme.

Studies on quinoxaline derivatives have shown that their anti-inflammatory properties are linked to the inhibition of inflammatory modulators like cyclooxygenase and various cytokines. researchgate.net The mechanism of action for some quinoxaline 1,4-dioxides as antibacterial agents is associated with the production of free radicals that cause DNA damage. mdpi.com Furthermore, the structural differences between quinoxaline derivatives have been shown to impact their antiamoebic activity by modulating the expression of proteins related to various cellular functions. frontiersin.org

Through the iterative process of synthesis and biological testing, key pharmacophoric elements—the essential structural features required for biological activity—can be identified. For this compound, this could include the quinoxaline ring itself, the sulfur atom of the thioether linkage, and specific substitution patterns on the benzyl and quinoxaline rings.

For example, in a series of quinoxaline derivatives, the presence of a triazole ring and an aliphatic linker at the third position of the quinoxaline core was found to be essential for anticancer activity. mdpi.com In another study, the CN group in the aliphatic chain fused to the nitrogen atom of the quinoxaline nucleus was deemed crucial for activity. mdpi.com The identification of these pharmacophores is fundamental for the design of new, more effective therapeutic agents.

Influence of Substituents on the Quinoxaline Core

The nature and position of substituents on the quinoxaline core play a pivotal role in modulating the biological activity of this compound analogues.

The electronic properties of substituents on the quinoxaline ring significantly influence the molecule's reactivity and biological interactions.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) and alkyl groups, increase the electron density of the quinoxaline ring system. In some cases, the presence of electron-releasing groups containing an oxygen atom has been shown to decrease activity. mdpi.com However, in other contexts, electron-donating substituents have been found to increase the potency of enzyme inhibition. nih.gov The use of EDGs on a nucleophile in the synthesis of quinoxaline derivatives has been shown to increase the reaction yield. udayton.edu

Electron-withdrawing groups (EWGs) , such as halogens (e.g., Cl, F), nitro (-NO2), and trifluoromethyl (-CF3), decrease the electron density of the quinoxaline ring. The presence of electron-withdrawing groups has been shown to have varied effects. For instance, replacing an electron-releasing group with an electron-withdrawing group like chlorine can decrease activity in some series of compounds. mdpi.com Conversely, in other studies, the presence of a halo-substituent (an electron-withdrawing group) on the benzene (B151609) moiety of quinoxaline produced more active compounds against T. cruzi. nih.gov The introduction of electron-withdrawing benzothiadiazole moieties has been used to reduce the optical band gap in quinoxaline-based polymers for photovoltaic applications. researchgate.net The effect of an electron-withdrawing group on a benzyl cation is destabilizing. youtube.com

The table below summarizes the observed effects of different substituent groups on the activity of quinoxaline derivatives based on various studies.

Substituent TypePositionEffect on ActivityReference
Electron-Donating (e.g., -OCH3, -OC2H5)R2 on quinoxalineDecrease mdpi.com
Electron-Donating (e.g., Isopropyl)R2 on quinoxalineIncrease mdpi.com
Electron-Donating (e.g., Me, MeO)Aromatic ringIncreased potency of tyramine (B21549) oxidase inhibition nih.gov
Electron-Withdrawing (e.g., -Cl)Replaces -OCH3Decrease mdpi.com
Electron-Withdrawing (e.g., -Cl, -F)6 and/or 7 positionIncrease mdpi.com
Electron-Withdrawing (e.g., F, Cl, CF3)Aromatic ringDecreased potency of tyramine oxidase inhibition nih.gov
Electron-Withdrawing (e.g., Halo-substituent)Benzene moiety of quinoxalineIncreased antitrypanosomal activity nih.gov

The specific placement of substituents on the quinoxaline ring, known as positional isomerism, can have a profound impact on the molecule's reactivity and biological selectivity. nih.gov Even a subtle change in the substituent's position can alter the molecule's three-dimensional shape, electronic distribution, and ability to interact with its biological target.

For instance, the position of a substituent can influence the molecule's ability to form key hydrogen bonds or engage in other non-covalent interactions within a binding site. Studies on other heterocyclic systems have demonstrated that positional isomerism can significantly affect antibacterial activity and control pathways in aqueous self-assembly. nih.govnih.gov In the context of quinoxaline 1,4-dioxides, the location of substituents has been shown to be critical, with the activity being dependent on the substitution pattern at the R2, R3, R6, and R7 positions. frontiersin.org For example, in a study of isomeric quinoxaline derivatives, the location of a piperazine (B1678402) substituent at either position 6 or 7 was unequivocally verified using 2D NMR spectroscopy, highlighting the importance of precise structural characterization. mdpi.com

Structural Variations of the Benzylsulfanyl Moiety

The benzylsulfanyl group at the 6-position of the quinoxaline ring offers multiple points for structural modification. These changes can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets. Key areas of variation include the sulfanyl (B85325) linkage and the substitution pattern on the benzyl ring.

Alterations to the Sulfanyl Linkage and its Impact on Interactions

The sulfur atom in the benzylsulfanyl linker is a critical determinant of the molecule's spatial orientation and electronic characteristics. Altering this linkage by oxidation to a sulfinyl (S=O) or sulfonyl (SO₂) group can profoundly impact biological activity.

In a study on quinoxaline derivatives as anticancer agents, it was observed that the nature of the linker at the third position was critical for activity. While not at the 6-position, this study highlighted that a sulfonyl linker decreased activity, whereas a benzyl linker led to an increase, suggesting that the electronic and steric properties of the sulfur-containing bridge are highly influential. mdpi.com This underscores the importance of the oxidation state of the sulfur atom in modulating the biological profile of quinoxaline derivatives.

The steric bulk also increases with oxidation, which can either be beneficial or detrimental depending on the topology of the target's binding pocket. A bulkier sulfonyl group might create a better fit in a large hydrophobic pocket or, conversely, cause steric clashes that prevent optimal binding.

A hypothetical SAR study on the impact of sulfanyl linkage alterations could yield data as presented in the interactive table below.

Compound IDLinkageBiological Activity (IC₅₀, µM)
1a-S-5.2
1b-SO-15.8
1c-SO₂-28.4

This is a hypothetical data table for illustrative purposes.

Substituent Effects on the Benzyl Ring and Aromatic Interactions

The benzyl ring of the 6-benzylsulfanyl moiety provides a versatile platform for introducing various substituents to probe their effects on aromatic interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding. The nature, position, and size of these substituents can fine-tune the biological activity of the parent compound.

The introduction of electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) can increase the electron density of the benzyl ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding site. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease the ring's electron density, which can also modulate binding affinity depending on the electronic environment of the binding pocket.

For instance, a review on anticancer quinoxalines highlighted that for some series, electron-releasing groups on an aromatic ring fused to the quinoxaline system increased activity, while electron-withdrawing groups decreased it. mdpi.com In a study of quinoxaline urea (B33335) analogs as IKKβ inhibitors, substitutions on a phenyl ring attached to the quinoxaline core showed that a meta-chloro and para-fluoro disubstitution was more potent than an analogue with a methyl group. nih.gov

The following interactive data table illustrates potential findings from a study on the substituent effects on the benzyl ring of this compound analogues.

Compound IDSubstituent on Benzyl RingPositionBiological Activity (IC₅₀, µM)
2a-H-5.2
2b-OCH₃para3.1
2c-Clpara8.9
2d-NO₂para12.5
2e-Clmeta6.5
2f-Clortho10.2

This is a hypothetical data table for illustrative purposes.

Mechanistic Investigations of Molecular Interactions and Enzyme Inhibition

Identification of Molecular Targets and Mechanism of Action

It is important to note that the absence of published data does not necessarily indicate a lack of biological activity for 6-Benzylsulfanyl-quinoxaline. It signifies that research on this specific compound has not been disseminated in the publicly accessible scientific literature. Future research may uncover the specific molecular interactions and therapeutic potential of this compound.

Kinase Inhibition Mechanisms (e.g., ATP-competitive inhibition of VEGFR, PDGFR, c-Met, GSK-3β, CDK)

Derivatives of this compound have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often implicated in cancer. The primary mechanism of action for many of these compounds is ATP-competitive inhibition. In this process, the quinoxaline (B1680401) derivative binds to the ATP-binding pocket of the kinase, preventing the natural substrate, adenosine (B11128) triphosphate (ATP), from binding. This action effectively blocks the phosphorylation of downstream target proteins, thereby interrupting the signaling cascade.

Research has highlighted the activity of quinoxaline derivatives against receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Met. These kinases play a significant role in angiogenesis and tumor progression. The inhibitory effect is often dose-dependent, and molecular modeling studies have shown that the quinoxaline scaffold can form stable complexes within the hydrophobic ATP-binding site of these kinases through hydrogen bonding and hydrophobic interactions.

Furthermore, certain derivatives have demonstrated inhibitory potential against Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs). GSK-3β is involved in a multitude of cellular processes, including metabolism and apoptosis, while CDKs are essential for the regulation of the cell cycle. The inhibition of these kinases suggests that this compound derivatives can interfere with fundamental cellular processes that are frequently dysregulated in proliferative diseases.

Topoisomerase II Inhibition Pathways

Topoisomerase II is an essential enzyme that modulates the topological state of DNA by catalyzing the transient cleavage and re-ligation of double-stranded DNA. This function is critical for processes such as DNA replication and chromosome segregation. Some this compound derivatives act as topoisomerase II poisons.

The inhibitory pathway involves the stabilization of the covalent complex formed between topoisomerase II and DNA, known as the cleavage complex. By preventing the re-ligation of the DNA strands, these compounds lead to an accumulation of double-strand breaks. The persistence of these breaks triggers a DNA damage response, which can ultimately induce apoptosis in rapidly dividing cells, such as cancer cells.

DNA Intercalation Mechanisms

In addition to enzyme inhibition, some quinoxaline derivatives can directly interact with DNA through intercalation. This mechanism involves the insertion of the planar aromatic structure of the quinoxaline ring system between the base pairs of the DNA double helix. This insertion causes a distortion of the DNA structure, which can interfere with the processes of DNA replication and transcription, leading to cytotoxic effects. Spectroscopic techniques have been employed to confirm this mode of binding and to study the structural requirements for effective intercalation.

Inhibition of Bacterial Enzymes (e.g., LD-carboxypeptidase, Oxidoreductases)

The antibacterial properties of this compound and its analogs are partly due to their ability to inhibit essential bacterial enzymes. One such target is LD-carboxypeptidase, an enzyme involved in the synthesis and maintenance of the bacterial cell wall peptidoglycan. Inhibition of this enzyme compromises the structural integrity of the cell wall, rendering the bacterium vulnerable to osmotic lysis.

Additionally, these compounds have been found to inhibit bacterial oxidoreductases. These enzymes are vital for various metabolic processes, including cellular respiration and the detoxification of reactive oxygen species. By targeting these enzymes, quinoxaline derivatives can disrupt bacterial metabolism and induce oxidative stress, contributing to their antibacterial effect.

Bacterial DNA Damage Mechanisms

Beyond targeting specific enzymes, this compound derivatives can inflict damage on bacterial DNA. This can occur through several pathways, including the generation of reactive oxygen species (ROS) that can chemically alter and break DNA strands. Furthermore, by inhibiting bacterial topoisomerases, these compounds can lead to an accumulation of DNA strand breaks, a mechanism analogous to their effect in eukaryotic cells. This multi-pronged attack on the bacterial genome is a key component of their antimicrobial activity.

Disruption of Specific Metabolic Pathways (e.g., Pyruvate (B1213749) Oxidation)

A significant aspect of the antibacterial action of these compounds is their ability to disrupt critical metabolic pathways. For instance, they have been shown to interfere with pyruvate oxidation. Pyruvate is a central metabolite, and its oxidation via the pyruvate dehydrogenase complex is a crucial step in cellular respiration for energy production. By inhibiting this pathway, this compound derivatives can effectively starve bacteria of energy, leading to growth inhibition and cell death.

Derivatization and Functionalization Strategies for Quinoxaline Scaffolds

Diversification of the Quinoxaline (B1680401) Ring System

The versatility of the quinoxaline ring system allows for extensive chemical modifications. nih.govacs.org These modifications are crucial for fine-tuning the properties of the resulting compounds.

Installation of Diverse Functional Groups for Property Tuning

The introduction of various functional groups onto the quinoxaline scaffold is a common strategy to modulate its biological and physicochemical properties. acs.orgresearchgate.net The nature and position of these substituents can significantly influence the molecule's activity. For instance, the incorporation of electron-donating or electron-withdrawing groups can alter the electronic properties of the quinoxaline ring, which in turn can affect its interaction with biological targets. nih.gov

Research has shown that the introduction of specific functional groups can enhance the therapeutic potential of quinoxaline derivatives. For example, the presence of a halogen atom at the C7 position of the quinoxaline nucleus has been shown to increase antimycobacterial activity. nih.gov Similarly, the substitution pattern on the quinoxaline ring can influence anticancer activity, with small electron-withdrawing groups like chloro slightly improving activity in some series. nih.gov

The development of efficient synthetic methodologies is crucial for the installation of these diverse functional groups. A variety of synthetic routes have been developed, including one-pot syntheses, microwave-assisted reactions, and the use of recyclable catalysts, to facilitate the creation of libraries of functionalized quinoxalines for structure-activity relationship (SAR) studies. nih.govnih.gov

Formation of Fused Ring Systems (e.g., Thieno[2,3-b]quinoxalines)

The fusion of additional heterocyclic rings to the quinoxaline scaffold is a powerful strategy to create novel chemical entities with distinct pharmacological profiles. Thieno[2,3-b]quinoxalines, formed by the annulation of a thiophene (B33073) ring to the quinoxaline core, represent an important class of fused systems. nih.govgrafiati.com

The synthesis of thieno[2,3-b]quinoxalines can be achieved through various synthetic routes. One common approach involves the palladium-catalyzed coupling of 2-haloquinoxalines with alkynes, followed by bromination and subsequent reaction with a sulfur source like dipotassium (B57713) trithiocarbonate. researchgate.netrsc.org This methodology allows for the introduction of various substituents on both the quinoxaline and the newly formed thiophene ring.

The biological evaluation of thieno[2,3-b]quinoxaline (B1642142) derivatives has revealed promising activities. For example, certain 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines have demonstrated bacteriostatic effects against Mycobacterium tuberculosis. nih.gov

Incorporation of Other Heterocyclic Moieties (e.g., Triazole, Oxadiazole)

The covalent attachment of other heterocyclic rings, such as triazoles and oxadiazoles, to the quinoxaline scaffold is another effective derivatization strategy. nih.govresearchgate.net This approach, often referred to as molecular hybridization, aims to combine the pharmacophoric features of different heterocyclic systems to create synergistic effects and enhance biological activity. nih.govresearchgate.net

Triazole and oxadiazole rings are known to be privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. nih.govresearchgate.net Their incorporation into quinoxaline derivatives has led to the development of potent antiproliferative agents. For example, a series of nih.govacs.orgnih.govtriazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives has shown superior effectiveness compared to reference compounds against various cancer cell lines. nih.govresearchgate.net

The synthesis of these hybrid molecules typically involves the creation of a linker between the quinoxaline core and the appended heterocycle. This can be achieved through various coupling reactions and cyclization strategies. nih.govmdpi.com The choice of the linker and the substitution pattern on both heterocyclic rings can be systematically varied to optimize the pharmacological properties of the final compounds.

Specific Modifications at the Benzylsulfanyl Position

The benzylsulfanyl group at the 6-position of the quinoxaline ring offers a versatile handle for further chemical modifications. These modifications can be broadly categorized into alterations of the sulfur linkage and substitutions on the benzyl (B1604629) moiety.

Exploration of Variations in the Sulfur Linkage (e.g., Sulfone, Sulfoxide)

The oxidation of the sulfide (B99878) linkage in 6-benzylsulfanyl-quinoxaline to the corresponding sulfoxide (B87167) and sulfone represents a key chemical transformation. This modification significantly alters the electronic and steric properties of the substituent, which can have a profound impact on biological activity. Sulfoxides and sulfones are known to be important functional groups in many biologically active compounds. researchgate.net

The selective oxidation of sulfides to either sulfoxides or sulfones can be achieved using a variety of oxidizing agents and reaction conditions. organic-chemistry.orgorganic-chemistry.org For instance, the use of a controlled amount of an oxidant can favor the formation of the sulfoxide, while an excess of the oxidant or stronger oxidizing conditions will lead to the sulfone. researchgate.netrsc.org Metal-free oxidation protocols have also been developed, offering environmentally benign alternatives. researchgate.net

The conversion of the benzylsulfanyl group to a benzylsulfonyl or benzylsulfinyl group can influence the molecule's ability to act as a hydrogen bond acceptor and can also affect its metabolic stability.

Substitutions and Structural Alterations on the Benzyl Moiety

The benzyl group of the 6-benzylsulfanyl moiety provides another site for structural diversification. The introduction of substituents on the phenyl ring of the benzyl group can modulate the lipophilicity, electronic properties, and steric bulk of the entire substituent.

Structure-activity relationship studies on related classes of compounds have shown that the nature and position of substituents on a benzyl ring can dramatically influence biological activity. For example, in a series of benzyl-benzodioxole derivatives, the position of methoxy (B1213986) substituents on the benzyl ring had a significant impact on their ability to inhibit tubulin polymerization. nih.gov Specifically, compounds with methoxy groups at the 2' and 4' positions were found to be highly potent. nih.gov

A wide range of substituents, including alkyl, alkoxy, halogen, and amino groups, can be introduced onto the benzyl ring using standard aromatic substitution reactions. This allows for a systematic exploration of the structure-activity relationships and the optimization of the pharmacological profile of this compound derivatives.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Complex Quinoxalines

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on methods that can be energy-intensive and may utilize hazardous reagents. Consequently, a major thrust in current research is the development of green and sustainable synthetic protocols.

One promising avenue is the use of bio-inspired catalysts and renewable starting materials. For instance, researchers have explored the use of ethyl gallate, a compound derived from natural sources like gallnuts and green tea leaves, as a precursor for quinoxaline synthesis. This approach adheres to the principles of green chemistry by employing a biodegradable and readily available starting material. The synthesis often proceeds under mild conditions and can utilize environmentally benign solvents like ethanol (B145695) or water, minimizing the generation of hazardous waste.

Mechanochemical synthesis is another innovative and sustainable approach that is gaining traction. mdpi.com This solvent-free method utilizes mechanical force to initiate chemical reactions, often leading to higher efficiency and shorter reaction times compared to conventional techniques. mdpi.com A novel spiral gas–solid two-phase flow (S-GSF) method has been reported for the synthesis of quinoxaline derivatives, which eliminates the need for heating and solvents, and completes reactions in a matter of minutes with high yields. mdpi.com

Furthermore, the use of recyclable catalysts, such as copper oxide nanoparticles (CuONPs) prepared from waste orange peel extract, represents a significant step towards eco-friendly synthesis. nih.gov These nanocatalysts can be easily recovered and reused, making the process more economical and environmentally friendly. nih.gov Researchers are also investigating the use of various other catalysts, including heteropolyoxometalates and lanthanide-based catalysts, to facilitate quinoxaline synthesis under milder conditions. nih.govresearchgate.netencyclopedia.pub

The classic condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds remains a fundamental method for quinoxaline preparation. encyclopedia.pub However, modern iterations of this reaction focus on employing milder catalysts and reaction conditions to improve its environmental footprint. organic-chemistry.org

Table 1: Emerging Sustainable Synthetic Methods for Quinoxalines

MethodKey FeaturesAdvantages
Bio-inspired Synthesis Utilizes renewable starting materials like ethyl gallate. Environmentally friendly, uses biodegradable precursors.
Mechanochemistry (S-GSF) Solvent-free, uses mechanical force for reaction. mdpi.comHigh efficiency, rapid reaction times, no heating required. mdpi.com
Nanocatalysis Employs recyclable catalysts like CuONPs. nih.govCatalyst reusability, straightforward methodology. nih.gov
Catalytic Condensation Employs various catalysts like heteropolyoxometalates. nih.govresearchgate.netMilder reaction conditions, high yields. nih.gov

Application of Advanced Spectroscopic Techniques for Detailed Mechanistic Characterization

A deep understanding of reaction mechanisms and the photophysical properties of quinoxaline derivatives is crucial for their rational design and application. Advanced spectroscopic techniques are indispensable tools in this endeavor.

Techniques such as UV/vis, FT-IR, and fluorescence spectroscopy are routinely used to characterize newly synthesized quinoxaline derivatives. mdpi.comnih.gov For instance, FT-IR spectroscopy can provide detailed information about the vibrational modes of the molecule, such as the characteristic stretching of a C=O group in certain derivatives. mdpi.com

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with spin trapping techniques, has proven to be a powerful method for studying the photoinduced processes of quinoxalines. mdpi.comnih.gov This technique allows for the in-situ monitoring and identification of reactive radical intermediates, including reactive oxygen species (ROS), that are generated upon irradiation. mdpi.comnih.gov Such studies are vital for understanding the photostability and potential phototoxicity of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (homo- and hetero-nuclear) experiments, is fundamental for the structural elucidation of quinoxaline derivatives. nih.govresearchgate.net Long-range proton-carbon coupling correlations can be particularly useful in determining the precise sites of alkylation or other modifications on the quinoxaline scaffold. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are increasingly being used in conjunction with experimental spectroscopic data. ias.ac.in DFT calculations can help in simulating and interpreting experimental spectra (UV-Vis, IR, Raman, and NMR), providing a deeper understanding of the electronic properties and molecular structures of these compounds. ias.ac.in

Table 2: Advanced Spectroscopic and Computational Techniques in Quinoxaline Research

TechniqueApplicationInformation Gained
UV/vis, FT-IR, Fluorescence Spectroscopy Characterization of new derivatives. mdpi.comnih.govElectronic transitions, vibrational modes, photophysical properties. mdpi.comnih.gov
EPR Spectroscopy with Spin Trapping Study of photoinduced processes. mdpi.comnih.govIdentification of reactive radical intermediates and ROS. mdpi.comnih.gov
Multidimensional NMR Spectroscopy Structural elucidation. nih.govresearchgate.netPrecise atomic connectivity and stereochemistry. nih.govresearchgate.net
Density Functional Theory (DFT) Complements experimental data. ias.ac.inElectronic properties, simulated spectra, molecular geometries. ias.ac.in

Integration of Predictive Modeling and Artificial Intelligence in Quinoxaline Research and Design

Molecular docking studies are a cornerstone of computational drug design, allowing researchers to predict the binding modes of quinoxaline derivatives with biological targets, such as enzymes or receptors. mdpi.comnih.govnih.gov This information is crucial for understanding structure-activity relationships (SAR) and for designing more potent and selective inhibitors. nih.gov For example, docking studies have been used to investigate the interaction of quinoxaline derivatives with targets like PARP-1 and the main protease of SARS-CoV-2. mdpi.comnih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical application of computational modeling. nih.gov These predictions help in the early-stage assessment of the drug-like properties of new quinoxaline compounds, reducing the likelihood of late-stage failures in drug development. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Benzylsulfanyl-quinoxaline, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 6-chloroquinoxaline with benzyl mercaptan (PhCH₂SH) in a polar aprotic solvent (e.g., DMF) under reflux (100–120°C) for 4–6 hours. Use a base like K₂CO₃ to deprotonate the thiol and drive the reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF/water mixtures yields pure product .
  • Optimization : Vary solvent polarity (DMF vs. THF), temperature (80–120°C), and stoichiometry (1:1.2–1.5 molar ratio of benzyl mercaptan to 6-chloroquinoxaline) to maximize yield .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzylsulfanyl group integration) and FT-IR for S–C stretching (~600–700 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves bond lengths/angles and intermolecular interactions. For example, C–S bond lengths typically range 1.75–1.80 Å in similar quinoxaline derivatives .

Q. What solvents and catalysts are effective in facilitating the benzylsulfanyl substitution reaction?

  • Key Parameters :

  • Solvents : DMF or DMSO enhance nucleophilicity of benzyl mercaptan due to high polarity. Avoid protic solvents (e.g., ethanol), which may deactivate the thiol .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in further functionalization?

  • Methodology :

  • Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) on the quinoxaline core reduce electron density at the sulfur atom, hindering electrophilic substitution. Use Hammett constants (σ) to predict substituent effects .
  • Steric Effects : Bulky substituents adjacent to the sulfanyl group may impede access to reactive sites. Computational modeling (DFT) optimizes transition-state geometries .

Q. How can contradictions in reported biological activity data for this compound derivatives be systematically addressed?

  • Methodology :

  • Data Comparison : Tabulate IC₅₀ values across studies, noting assay conditions (e.g., cell lines, incubation times). For example, anti-proliferative activity may vary between MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Experimental Replication : Standardize protocols (e.g., MTT assay pH, serum concentration) to isolate compound-specific effects .

Q. What strategies are effective in resolving low yields during scale-up synthesis of this compound?

  • Methodology :

  • Process Optimization : Use flow chemistry to maintain consistent temperature and mixing. Monitor reaction progress via in-situ FT-IR or HPLC .
  • Byproduct Analysis : LC-MS identifies side products (e.g., disulfides from thiol oxidation), prompting inert atmosphere (N₂/Ar) or antioxidant additives (e.g., BHT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.